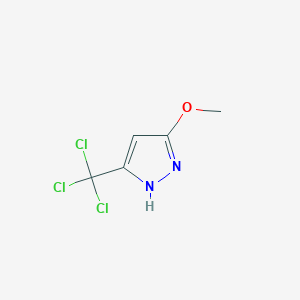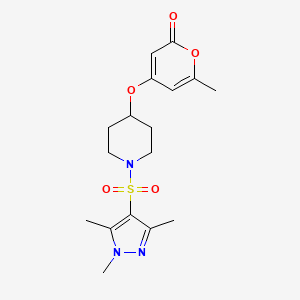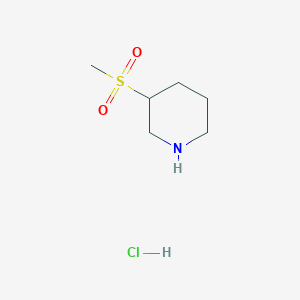![molecular formula C25H23N3O6S2 B2960651 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 476367-20-1](/img/structure/B2960651.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C25H23N3O6S2 and its molecular weight is 525.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The benzodioxole moiety is a common feature in molecules with anticancer properties. Compounds with this structure have been synthesized and evaluated for their activity against various cancer cell lines, including prostate, pancreatic, and leukemia cells. The compound may serve as a template for further optimization to develop more active analogs and to understand the structure-activity relationships of indole anticancer molecules .
COX Inhibition and Cytotoxic Agents
Benzodioxole derivatives have been investigated as COX inhibitors and cytotoxic agents. These compounds are competitive inhibitors of cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins that play important roles in different biological responses. The compound could be evaluated for its potential as a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic effects .
Synthesis of Benzylisoquinoline Alkaloids
The compound’s structure is similar to those used in the total synthesis of benzodioxole-type benzylisoquinoline alkaloids. These alkaloids have a wide range of pharmacological effects and are used in the treatment of various diseases. The compound could be a key intermediate in the synthesis of these alkaloids .
Modulation of ATP-Binding Cassette Transporters
Derivatives of benzodioxole have been used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis. The compound could be investigated for its potential to modulate these transporters, which are crucial for the transport of various molecules across cellular membranes .
Antioxidant Activity
Compounds with the benzodioxole moiety have been synthesized and evaluated for their antioxidant activity. The compound could be tested for its ability to scavenge free radicals and protect cells from oxidative stress .
Monoaminergic Systems Modulation
In vitro studies have shown that compounds similar to the one can bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters. This suggests potential applications in the modulation of monoaminergic systems, which could be relevant for the treatment of various neuropsychiatric disorders .
Antitumor Selectivity
Research has indicated that certain benzodioxole derivatives exhibit good selectivity between cancer cells and normal cells. This compound could be part of studies to evaluate its selectivity and efficacy in targeting cancer cells while sparing healthy ones .
Mecanismo De Acción
Target of Action
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a common feature in many bioactive molecules. This moiety might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. It could potentially modulate the activity of its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound might affect various biochemical pathways depending on its targets. For example, if it targets ATP-binding cassette transporters, it could influence the transport of various molecules across cell membranes .
Propiedades
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S2/c1-16-20(14-26)25(35-23(16)13-17-2-7-21-22(12-17)34-15-33-21)27-24(29)18-3-5-19(6-4-18)36(30,31)28-8-10-32-11-9-28/h2-7,12H,8-11,13,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKFLETYTKBKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2960569.png)
![3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2960570.png)



![3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2960578.png)

![N-(3-imidazol-1-ylpropyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide](/img/structure/B2960583.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2960585.png)

![4-[butyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2960588.png)
![1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2960589.png)